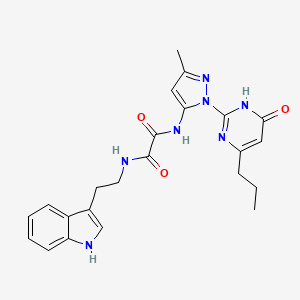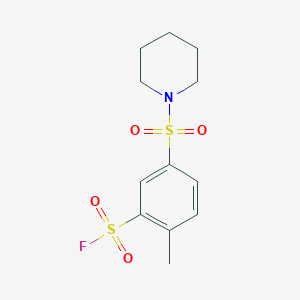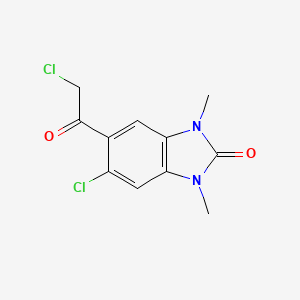![molecular formula C17H18N4O3 B2485500 8-(2H-1,3-benzodioxole-5-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2176270-52-1](/img/structure/B2485500.png)
8-(2H-1,3-benzodioxole-5-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2H-1,3-benzodioxole-5-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound characterized by its unique structural features, including a benzodioxole ring, a triazole ring, and an azabicyclo[321]octane core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxole derivative and the triazole ring. One common approach is to first synthesize the benzodioxole-5-carbonyl chloride, which is then reacted with the appropriate azabicyclo[3.2.1]octane derivative under controlled conditions to form the target compound. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to streamline the production process and reduce costs.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) for triazole formation.
Major Products Formed:
科学研究应用
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications include its use as an antidiabetic, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and biological context.
相似化合物的比较
Benzodioxole derivatives: These compounds share the benzodioxole ring structure and are used in various applications, including as antidiabetic and anticancer agents.
Triazole derivatives: Compounds containing triazole rings are known for their antimicrobial and anti-inflammatory properties.
Azabicyclo[3.2.1]octane derivatives: These compounds are used in the synthesis of pharmaceuticals and other bioactive molecules.
Uniqueness: 8-(2H-1,3-benzodioxole-5-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane stands out due to its unique combination of structural elements, which contribute to its diverse range of applications and potential therapeutic benefits.
属性
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(11-1-4-15-16(7-11)24-10-23-15)21-12-2-3-13(21)9-14(8-12)20-6-5-18-19-20/h1,4-7,12-14H,2-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSMYYQMTAPXHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=C(C=C3)OCO4)N5C=CN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
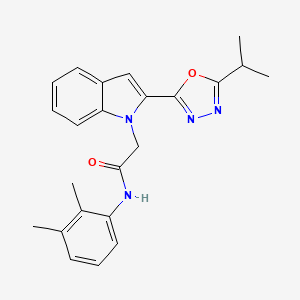
![4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine](/img/structure/B2485420.png)
![N-[(4-CHLOROPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2485422.png)
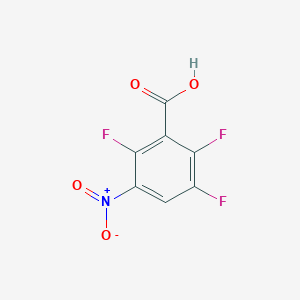
![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine](/img/structure/B2485424.png)
![Methyl 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2485425.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2485427.png)
![3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2485428.png)
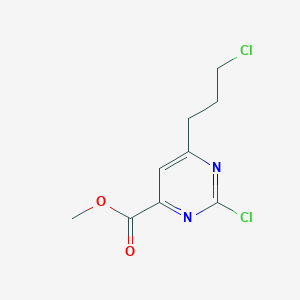
![[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate](/img/structure/B2485433.png)
